molecular formula C7H4Br2F3N B1448619 2,5-Dibromo-3-(trifluoromethyl)aniline CAS No. 1806300-71-9

2,5-Dibromo-3-(trifluoromethyl)aniline

Cat. No.: B1448619
CAS No.: 1806300-71-9
M. Wt: 318.92 g/mol
InChI Key: LKFCOALUEPYIPT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of two bromine atoms and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents and catalysts to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The trifluoromethyl group, in particular, can increase the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-(trifluoromethyl)aniline is unique due to the specific positioning of its bromine atoms and trifluoromethyl group, which imparts distinct electronic and steric properties. This unique arrangement makes it particularly useful in specific synthetic applications where regioselectivity and electronic effects are crucial .

Properties

IUPAC Name

2,5-dibromo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCOALUEPYIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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